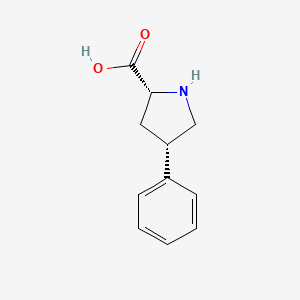

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |

InChI Key |

JHHOFXBPLJDHOR-NXEZZACHSA-N |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics and Synthetic Pathways of (2R,4S)-4-Phenylproline

Executive Summary

The non-natural amino acid (2R,4S)-4-phenylproline represents a critical scaffold in modern medicinal chemistry. As the trans-isomer of 4-phenyl-D-proline, this moiety offers unique stereoelectronic properties that differ significantly from its natural L-proline counterparts. Its rigid pyrrolidine ring, constrained by the bulky phenyl group at the C4 position, functions as a "conformational lock," restricting peptide backbone flexibility and stabilizing specific secondary structures such as

This guide provides a rigorous analysis of the molecular architecture, stereoselective synthesis, and pharmacological utility of (2R,4S)-4-phenylproline, designed for researchers optimizing peptidomimetics and small-molecule inhibitors.

Stereochemical & Conformational Analysis[1][2][3]

Absolute Configuration and Nomenclature

The specific isomer (2R,4S)-4-phenylproline is defined by two chiral centers:

-

C2 (R-configuration): Corresponds to the D-amino acid series.

-

C4 (S-configuration): Determines the orientation of the phenyl substituent.

In the context of the pyrrolidine ring, the relationship between the C2-carboxylate and the C4-phenyl group is trans .

-

(2S,4R): trans-4-phenyl-L-proline (Common analog).

-

(2R,4S): trans-4-phenyl-D-proline (Target isomer).

Ring Pucker and Stereoelectronic Effects

The conformational landscape of proline is dominated by the "pucker" of the pyrrolidine ring. The five-membered ring is not planar; it rapidly interconverts between two envelope conformations: C

For (2R,4S)-4-phenylproline, the bulky phenyl substituent at C4 dictates the preferred pucker through steric avoidance.

-

Pseudoequatorial Preference: To minimize 1,3-diaxial-like steric strain, the phenyl group preferentially occupies the pseudoequatorial position.

-

Resulting Conformation: For the trans relationship (2R,4S), this steric requirement stabilizes the C

-exo pucker (relative to the D-proline reference frame).

This "conformational locking" is distinct from 4-substituted prolines with electron-withdrawing groups (e.g., 4-fluoroproline), where the gauche effect dominates. Here, steric bulk is the primary driver.[1]

Table 1: Conformational Parameters of 4-Substituted Prolines

| Isomer | Substituent (C4) | Relationship | Preferred Pucker | Driving Force |

| (2S,4R) | Phenyl | trans (L) | C | Steric (Pseudoequatorial) |

| (2R,4S) | Phenyl | trans (D) | C | Steric (Pseudoequatorial) |

| (2S,4S) | Phenyl | cis (L) | C | Steric (Pseudoequatorial) |

| (2S,4R) | Fluorine | trans (L) | C | Gauche Effect |

Impact on Peptide Bonds (Cis/Trans Isomerism)

The C

-

n

Interaction: The C -

Implication: Incorporation of (2R,4S)-4-phenylproline into peptide chains strongly promotes extended backbone conformations (Polyproline II helix type) rather than inducing the turns associated with cis-amide bonds often seen in C

-endo prolines.

Synthetic Methodologies

Accessing the (2R,4S) isomer with high enantiomeric excess (ee) and diastereomeric ratio (dr) requires overcoming the thermodynamic preference for racemization at the C2 position. The most robust route utilizes (R)-Pyroglutamic acid as a chiral pool starting material, employing a conjugate addition strategy to install the phenyl group trans to the carboxylate.

Protocol: Conjugate Addition to Unsaturated Lactams

Principle: The C2 stereocenter of (R)-pyroglutamic acid directs the incoming nucleophile (phenyl group) to the opposite face of the ring (anti-addition), establishing the trans-(2R,4S) relationship.

Step-by-Step Workflow:

-

Protection: (R)-Pyroglutamic acid is esterified and N-protected (e.g., Boc or Cbz) to prevent side reactions.

-

Selenylation/Oxidation: Treatment with LiHMDS and phenylselenyl chloride, followed by oxidative elimination (

), yields the -

Michael Addition (The Stereodefining Step): A Gilman reagent (lithium diphenylcuprate) or phenylboronic acid (Rh-catalyzed) is added. The bulky C2-group forces the phenyl nucleophile to attack from the "top" face (assuming C2 is "down"), yielding the trans product exclusively.

-

Lactam Reduction: Selective reduction of the amide carbonyl (using

or

Visualization of Synthetic Logic

Figure 1: Stereoselective synthesis of (2R,4S)-4-phenylproline via conjugate addition to chiral unsaturated lactams.[2]

Pharmacological Applications[5][6][7]

The (2R,4S)-4-phenylproline scaffold is not merely a structural probe; it is a validated pharmacophore in drug discovery.

Neurokinin-1 (NK1) Receptor Antagonists

The (2R,4S) configuration is critical in the design of high-affinity NK1 receptor antagonists, used for treating chemotherapy-induced nausea and depression.

-

Mechanism: The phenyl ring at C4 fills a specific hydrophobic pocket in the NK1 receptor.

-

Stereospecificity: Research indicates that the (2R,4S) isomer often provides superior binding affinity compared to the (2S,4R) enantiomer due to the specific spatial arrangement required to align the C2-carboxamide pharmacophore with receptor residues.

-

Case Study: Di Fabio et al. (2011) demonstrated the utility of this scaffold in developing potent NK1 antagonists, where the rigid core reduced the entropic penalty of binding.

Hepatitis C Virus (HCV) Protease Inhibitors

Substituted prolines are ubiquitous in HCV NS3/4A protease inhibitors (e.g., simeprevir analogs). The 4-phenyl substituent can engage in

Analytical Validation

To ensure the integrity of the (2R,4S) isomer during experimentation, the following analytical signatures should be verified.

Table 2: Characterization Profile

| Technique | Parameter | Expected Observation | Diagnostic Value |

| 1H NMR | Coupling Constants ( | Confirms relative stereochemistry (cis vs trans).[3][4] | |

| NOESY | Nuclear Overhauser Effect | Strong NOE between H2 and H4 is absent in trans isomers. | Confirms H2 and H4 are on opposite faces. |

| X-ray Crystallography | Unit Cell | Confirmation of absolute configuration. | Definitive proof of (2R,4S) vs (2S,4R). |

| Polarimetry | Specific Rotation | Positive value (typical for D-proline derivatives, solvent dependent). | Quick purity check against literature standards. |

References

-

Di Fabio, R., et al. (2011).[5] Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate.[5] Journal of Medicinal Chemistry, 54(4), 1071-1079.[5] Link

-

Costantini, N. V., et al. (2019).[4] The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker. Chemistry – A European Journal, 25(48), 11356-11364. Link

-

Thottathil, J. K., & Moniot, J. L. (1986).[6] A practical synthesis of (2S,4S)-4-hydroxyproline based on DCC-induced inversion.[6] Tetrahedron Letters, 27(2), 151-154.[6] (Provides foundational logic for hydroxyproline inversion strategies). Link

-

PubChem. (2023). (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride (Isomer Reference). Link

Sources

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Therapeutic applications of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid in medicinal chemistry

Title: Rational Design and Therapeutic Applications of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry

Abstract As drug targets become increasingly complex, the demand for conformationally restricted, stereochemically pure building blocks has surged. (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid—commonly known as (2R,4S)-4-phenylproline or (2R,4S)-4-PhPro—has emerged as a privileged scaffold in medicinal chemistry. Its unique trans-relative stereochemistry between the C2-carboxylic acid and the C4-phenyl ring forces the pyrrolidine core into a highly predictable Cγ-exo pucker. This technical guide explores the mechanistic causality behind its application in epigenetic modulation, blood-brain barrier (BBB) shuttles, and oncology, providing actionable protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Rationale

The therapeutic utility of (2R,4S)-4-PhPro is rooted in its rigid spatial geometry. Unlike linear aliphatic amino acids, the pyrrolidine ring restricts the

Key Therapeutic Applications

Epigenetic Modulation: HDAC2 Inhibition in Neurodegeneration

Histone deacetylase 2 (HDAC2) is a critical epigenetic target in Alzheimer's disease; its overexpression leads to decreased histone acetylation and the silencing of memory-associated genes. Traditional HDAC inhibitors (like Vorinostat) utilize a hydroxamate zinc-binding group, which is associated with severe hematological toxicity and poor CNS penetrance[1].

By coupling an isoindoline moiety to the (2R,4S)-4-PhPro core, researchers have developed novel, non-hydroxamate HDAC2 inhibitors that are orally active and brain-penetrant[1].

-

Causality Insight: The C4-phenyl group of the (2R,4S) scaffold perfectly occupies the hydrophobic "foot pocket" adjacent to the HDAC2 active site. Simultaneously, the rigid pyrrolidine core directs the zinc-binding pharmacophore down the narrow catalytic entrance tunnel. The (2R,4S) stereochemistry is non-negotiable; alternative diastereomers cause severe steric clashing with the tunnel walls, ablating inhibitory activity.

Blood-Brain Barrier (BBB) Shuttles

Delivering polar therapeutics into the central nervous system remains a primary bottleneck in neuropharmacology. The (PhPro)4 tetrapeptide—composed of four sequential 4-phenylproline residues—has been engineered as a highly efficient BBB shuttle capable of transporting cargos like nipecotic acid and L-DOPA via paracellular hydrophilic and passive transcellular diffusion[2].

-

Causality Insight: The repetitive incorporation of the bulky C4-phenyl groups on the rigid proline backbone prevents the formation of traditional intramolecular hydrogen-bonded secondary structures (such as

-helices). This forces the peptide into an extended, amphipathic conformation that interacts favorably with the lipid bilayer, allowing it to slip through the BBB without becoming thermodynamically trapped within the lipophilic core[2].

Oncology: Isoform-Selective HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone overexpressed in various malignancies. While early N-terminal inhibitors (e.g., radicicol derivatives) suffered from rapid in vivo metabolism, chiral proline derivatives have revitalized the field[3].

-

Causality Insight: The C4-phenyl ring forms critical hydrophobic interactions with a specific subpocket in HSP90 (comprising Trp162, Tyr139, and Leu103). The rigid pyrrolidine ring precisely spaces the functional groups to interact with the ATP/ADP binding pocket, ensuring high target residence time and potent antiproliferative effects against cancer cell lines like A549 and MCF-7[3].

Workflow & Logical Architecture

Caption: Workflow for the rational design and validation of (2R,4S)-4-PhPro-based therapeutics.

Quantitative Data Presentation

Table 1: Impact of (PhPro)4 Shuttle Conjugation on BBB Permeability (

| Cargo Molecule | Target Indication | Unconjugated | (PhPro)4-Conjugated | Fold Increase |

| Nipecotic Acid | Epilepsy (GABA uptake inhibitor) | < 0.1 | 12.4 | > 124x |

| L-DOPA | Parkinson's Disease | 0.5 | 18.2 | 36.4x |

| Ibuprofen | Neuroinflammation | 15.0 | 28.5 | 1.9x |

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of (PhPro)4-Cargo Conjugates

This protocol details the synthesis of BBB shuttles using Fmoc-protected (2R,4S)-4-PhPro.

-

Resin Swelling: Suspend Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes.

-

Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites to ensure high coupling yields and preventing truncated sequences.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-Dimethylformamide (DMF) for 2 x 10 minutes.

-

Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group via an E1cB mechanism, liberating the primary amine without prematurely cleaving the nascent peptide from the acid-labile linker.

-

-

Amino Acid Coupling: Add 3 eq. of Fmoc-(2R,4S)-4-PhPro-OH, 3 eq. HATU, and 6 eq. DIPEA in DMF. React for 2 hours under nitrogen agitation.

-

Causality: HATU is chosen over standard carbodiimides (like DIC) because the secondary amine of the proline ring is severely sterically hindered by the adjacent C4-phenyl group. HATU forms a highly reactive 7-azabenzotriazole active ester, driving this difficult coupling to completion.

-

-

Global Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, permanently trapping the highly reactive protecting group cations generated during acidic cleavage, thereby preventing the irreversible re-alkylation of the peptide backbone.

-

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

A self-validating assay to quantify the passive diffusion of (2R,4S)-4-PhPro derivatives across the blood-brain barrier.

-

Membrane Preparation: Coat the PVDF filter of the donor plate with 4 μL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).

-

Causality: PBL accurately mimics the specific lipidomic profile (high cholesterol/sphingomyelin ratio) of the human blood-brain barrier, providing a vastly more predictive passive diffusion model than standard soy lecithin.

-

-

Donor Solution Addition: Dilute the (PhPro)4-cargo conjugate in PBS (pH 7.4) to 500 μM and add to the donor wells.

-

Causality: pH 7.4 is strictly maintained to replicate physiological blood plasma conditions, ensuring the ionization state of the drug perfectly matches in vivo realities.

-

-

Incubation: Assemble the donor and acceptor plates (containing pure PBS) and incubate at 25°C for 4 hours without agitation.

-

Causality: Agitation is intentionally omitted to preserve the unstirred water layer (UWL) adjacent to the artificial membrane, which is a critical physiological barrier component for lipophilic diffusion.

-

-

Quantification & Validation: Analyze both acceptor and donor wells via LC-MS/MS to calculate the apparent permeability coefficient (

).-

Causality: LC-MS/MS provides the necessary specificity to detect low-nanomolar concentrations of the permeated intact conjugate. Calculating mass balance between donor and acceptor wells self-validates the assay by ruling out compound degradation or non-specific binding to the plasticware.

-

References

-

Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

-

Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles Source: ResearchGate URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

Sources

Conformational analysis of (2R,4S)-substituted proline derivatives

Title: Conformational Analysis of (2R,4S)-Substituted Proline Derivatives: A Stereoelectronic Guide

Executive Summary

This technical guide provides a rigorous conformational analysis of (2R,4S)-substituted proline derivatives. Unlike natural L-proline ((2S)-pyrrolidine-2-carboxylic acid), the (2R,4S) scaffold represents a specific D-enantiomeric architecture often utilized in peptidomimetics to induce reverse turns, stabilize heterochiral assemblies, and evade proteolytic degradation.

The conformational landscape of this scaffold is governed by two dominant stereoelectronic forces: the gauche effect (dictating ring pucker) and the

Part 1: The Stereoelectronic Landscape

Defining the Scaffold

The (2R,4S) configuration places the carboxylic acid (at C2) and the substituent (at C4) in a trans relationship relative to the pyrrolidine ring plane. This is the enantiomer of the naturally occurring trans-4-hydroxy-L-proline ((2S,4R)-Hyp).

-

Configuration: D-Proline backbone with a 4-substituent.

-

Relationship: Trans-substituted.

-

Key Substituents: Electron-withdrawing groups (EWG) such as Fluorine (-F), Hydroxyl (-OH), or Acetoxy (-OAc).

The Gauche Effect and Ring Pucker

The pyrrolidine ring is not planar; it adopts an envelope conformation to relieve torsional strain. The pucker is defined by the displacement of the C

-

Mechanism: In (2R,4S)-derivatives with an electronegative substituent (X) at C4, the ring adopts a conformation that places the C4–X bond gauche to the N1–C5 bond. This maximizes the

hyperconjugation (the gauche effect). -

Result: For (2R,4S)-substituted prolines (where X = F, OH), this stereoelectronic requirement forces the ring into the C

-exo pucker (up-pucker).-

Note: This mirrors the behavior of natural L-Hyp ((2S,4R)), which also prefers C

-exo.

-

Amide Bond Isomerism ( )

The ring pucker dictates the preferred geometry of the N-terminal peptide bond (

-

C

-exo Pucker: Preorganizes the backbone dihedral angles ( -

The

Interaction: As elucidated by Raines et al., the C -

Thermodynamic Consequence: This interaction stabilizes the trans isomer significantly. For (2R,4S)-4-fluoroproline, the trans:cis ratio is often >10:1, compared to ~4:1 for unsubstituted proline.

Part 2: Visualization of Conformational Control

The following diagram illustrates the causal chain from stereochemistry to macroscopic conformation.

Figure 1: Stereoelectronic logic flow for (2R,4S)-substituted prolines. The electronegative substituent drives the ring pucker, which in turn enables the stabilizing

Part 3: Analytical Methodologies

To validate the conformation of synthesized (2R,4S) derivatives, NMR spectroscopy is the primary tool. The vicinal coupling constants (

NMR Diagnostic Criteria

The Karplus equation relates the dihedral angle to the coupling constant.[1][2][3] For proline derivatives:

| Parameter | C | C |

| Ring Conformation | Envelope flap "up" (same side as substituent) | Envelope flap "down" |

| Large (~7.0 - 10.0 Hz) | Small (~1.0 - 5.0 Hz) | |

| Small (~1.0 - 5.0 Hz) | Large (~7.0 - 10.0 Hz) | |

| Amide Preference | Trans | Cis (or mixed) |

Protocol: NMR Conformational Assignment

Objective: Determine the ring pucker and amide ratio of a (2R,4S)-4-fluoroproline derivative.

Materials:

-

5-10 mg of compound.

-

Deuterated solvent (D

O for biological relevance, or CDCl -

High-field NMR Spectrometer (min 500 MHz).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the compound in 600

L of solvent. Ensure no paramagnetic impurities are present. -

Acquisition:

-

Acquire a standard 1D

H NMR spectrum. -

Set relaxation delay (

) to

-

-

Rotamer Quantification:

-

Identify the H

resonance. It will appear as two distinct sets of signals (major = trans, minor = cis). -

Integrate both signals. Calculate

.

-

-

Coupling Analysis (Pucker Assignment):

-

Focus on the major rotamer (trans).

-

Locate the H

protons (diastereotopic). -

Extract

and -

Validation: If the sum of couplings (

) is high (>15 Hz) or one coupling is distinctly large (>8 Hz), the ring is biased. For (2R,4S), a large coupling corresponds to the trans-diaxial relationship found in the exo pucker.

-

Figure 2: Decision tree for assigning proline ring pucker via NMR coupling constants.

Part 4: Applications in Drug Design[5]

The (2R,4S) scaffold is a powerful tool for "freezing" bioactive conformations.

-

Proteolytic Stability: As a D-amino acid derivative, (2R,4S)-prolines are resistant to naturally occurring proteases, extending the half-life of peptide therapeutics.

-

-Turn Mimetics: When incorporated into heterochiral peptides (e.g., D-Pro-L-Pro sequences), this scaffold induces tight

-

Collagen Mimetics: While natural collagen uses (2S,4R)-Hyp, the (2R,4S) enantiomer is used in mirror-image phage display and the construction of D-peptide collagen mimics, which are non-immunogenic and stable.

References

-

Raines, R. T. (2017).[4] The

Interaction.[4][5][6][7][8] Accounts of Chemical Research, 50(8), 1838–1846.[4] Link -

Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[9] Journal of the American Chemical Society, 123(4), 777–778. Link

-

DeRider, M. L., et al. (2002).[9][10] Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations. Journal of the American Chemical Society, 124(10), 2497–2505. Link

-

Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[11] The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron, 36(19), 2783–2792. Link

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. CONFLEX Tutorials [conflex.net]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. The n→π* Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The n→π* Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. raineslab.com [raineslab.com]

- 11. users.cs.duke.edu [users.cs.duke.edu]

The Pharmacological Significance of trans-4-Phenyl-L-proline Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

The constrained cyclic structure of proline has long been a focal point in medicinal chemistry for its ability to impart conformational rigidity to peptide and small molecule scaffolds. Among its many derivatives, analogues of trans-4-phenyl-L-proline have emerged as a particularly significant class of compounds, demonstrating considerable therapeutic potential. The incorporation of a phenyl group at the 4-position of the proline ring introduces a bulky, hydrophobic moiety that can profoundly influence molecular interactions with biological targets. This technical guide provides an in-depth exploration of the pharmacological importance of trans-4-phenyl-L-proline analogues, with a primary focus on their established role as potent inhibitors of Angiotensin-Converting Enzyme (ACE) and their emerging applications in other therapeutic areas. We will delve into the mechanisms of action, structure-activity relationships, synthetic strategies, and key experimental protocols relevant to the study of these promising molecules.

Introduction: The Strategic Value of the 4-Substituted Proline Scaffold

Proline's unique pyrrolidine ring restricts the conformational freedom of the peptide backbone, making it a valuable tool for designing molecules with specific three-dimensional structures.[1] The substitution at the C4 position of the proline ring offers a strategic vector for introducing chemical diversity and fine-tuning the pharmacological properties of a lead compound. The stereochemistry of this substitution is critical, with the trans configuration often being favored for specific target interactions.

The introduction of a phenyl group at the 4-position, creating trans-4-phenyl-L-proline, provides a scaffold with several advantageous features for drug design:

-

Enhanced Hydrophobic Interactions: The phenyl group can engage in favorable hydrophobic and π-π stacking interactions within the active sites of target proteins, often leading to increased binding affinity.

-

Conformational Restriction: The bulky phenyl group further constrains the pucker of the proline ring, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

-

Vector for Further Modification: The phenyl ring itself can be further functionalized to probe for additional binding interactions and optimize pharmacokinetic properties.

Mechanism of Action and Therapeutic Applications

The most well-documented pharmacological role of trans-4-phenyl-L-proline analogues is in the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2] However, the utility of this scaffold extends to other therapeutic targets.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a zinc-dependent metalloprotease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.

The general structure of many ACE inhibitors consists of a zinc-binding group, a C-terminal carboxylate that mimics the C-terminus of ACE substrates, and a linker that positions these groups for optimal interaction with the enzyme's active site. Proline and its analogues are frequently employed as the C-terminal mimic.

The incorporation of a hydrophobic substituent at the 4-position of the proline ring has been shown to significantly enhance the potency of ACE inhibitors. While the highly successful drug Fosinopril utilizes a trans-4-cyclohexyl-L-proline moiety, its development was part of a broader exploration of 4-substituted prolines, including phenyl-substituted analogues.[3][4] The hydrophobic group is believed to interact with a hydrophobic pocket in the S1' subsite of the ACE active site, leading to a more favorable binding energy.

Below is a diagram illustrating the mechanism of ACE inhibition by a generic trans-4-phenyl-L-proline-containing inhibitor.

Caption: Mechanism of ACE inhibition by a trans-4-phenyl-L-proline analogue.

Emerging Therapeutic Areas

While the primary focus has been on ACE, the trans-4-phenyl-L-proline scaffold is being investigated for its potential in other therapeutic contexts:

-

Anti-inflammatory Agents: Some studies have explored proline derivatives for their anti-inflammatory properties. For instance, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline, a related compound, has been shown to exhibit anti-inflammatory effects by inhibiting TNF-alpha and other inflammatory enzymes.[5][6] This suggests that the rigid proline scaffold could be a useful template for designing novel anti-inflammatory drugs.

-

Cancer: Proline metabolism is often dysregulated in cancer, making enzymes in this pathway potential therapeutic targets.[7][8] While direct evidence for trans-4-phenyl-L-proline analogues in cancer therapy is still emerging, the principle of using proline analogues to inhibit key metabolic enzymes is an active area of research.[8]

Quantitative Structure-Activity Relationship (QSAR) Data

The development of ACE inhibitors has been significantly guided by QSAR studies.[9][10] The following table summarizes the in vitro ACE inhibitory activity (IC50) of various proline-containing compounds, highlighting the impact of substitution at the 4-position.

| Compound | 4-Substituent | ACE IC50 (nM) | Reference |

| Captopril | -H | 23 | [11] |

| Zofenopril (cis-4-phenylthio derivative) | -S-Ph (cis) | Potent | [2] |

| Phosphinic acid inhibitor with unsubstituted proline | -H | ~1.2 | [12] |

| Phosphinic acid inhibitor with 4-substituted prolines (e.g., phenylbutyl) | Phenylbutyl | More potent | [12][13] |

Note: Direct head-to-head IC50 comparisons for trans-4-phenyl-L-proline analogues versus their unsubstituted counterparts are not always available in single publications. The data presented indicates a general trend of increased potency with hydrophobic 4-substituents.

Experimental Protocols

Synthesis of trans-4-Phenyl-L-proline Analogues

The synthesis of trans-4-phenyl-L-proline and its derivatives often starts from readily available L-hydroxyproline. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for trans-4-phenyl-L-proline.

A more detailed, step-by-step protocol for a related compound, (2S, 4S)-4-phenylthio-L-proline hydrochloride, provides insight into the synthetic chemistry involved[14]:

Step 1: Esterification of L-hydroxyproline

-

L-hydroxyproline is added to a mixture of methanol and thionyl chloride.

-

The reaction is heated to 40-50°C for 3-5 hours.

-

The product, L-hydroxyproline methyl ester, is isolated as a white solid.

Step 2: BOC Protection

-

L-hydroxyproline methyl ester is dissolved in a mixture of tetrahydrofuran and water.

-

Solid sodium bicarbonate and BOC anhydride are added.

-

The reaction is heated to 25-35°C for 16-20 hours.

-

The product, BOC-L-hydroxyproline methyl ester, is isolated as a colorless viscous oil.

Step 3: Thiophenylation

-

BOC-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine are dissolved in toluene.

-

The reaction is heated to 80-120°C for 4-5 hours to yield N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester.

Step 4: Hydrolysis and Deprotection

-

The reaction mixture is treated with 6M hydrochloric acid solution and refluxed at 110-120°C for 5 hours to remove the BOC and methyl ester protecting groups.

-

The crude product is extracted and recrystallized to yield (2S, 4S)-4-phenylthio-L-proline hydrochloride.

In Vitro ACE Inhibition Assay

A common method to determine the inhibitory activity of compounds against ACE is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).[15][16][17]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test compound and positive control (e.g., Captopril)

Procedure:

-

Reagent Preparation:

-

Prepare a 5 mM HHL solution in sodium borate buffer.

-

Prepare an 80 mU/mL ACE solution in sodium borate buffer.

-

Prepare serial dilutions of the test compound and Captopril.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of the test compound solution (or buffer for control).

-

Pre-incubate the mixture for 3 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the HHL solution.

-

Incubate for 30 minutes at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate and vortex to extract the hippuric acid product.

-

Centrifuge to separate the layers.

-

-

Quantification:

-

Transfer the ethyl acetate (upper) layer to a clean tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a known volume of deionized water.

-

Measure the absorbance at 228 nm.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated as: % Inhibition = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100

-

Conclusion and Future Directions

Analogues of trans-4-phenyl-L-proline represent a valuable and versatile scaffold in medicinal chemistry. Their well-established role in the development of potent ACE inhibitors underscores the significance of the hydrophobic 4-substituent in enhancing binding affinity. The synthetic accessibility of these compounds, coupled with their favorable conformational properties, makes them attractive starting points for the design of novel therapeutics.

Future research in this area is likely to focus on:

-

Exploring new therapeutic targets: The application of trans-4-phenyl-L-proline analogues beyond ACE inhibition, particularly in the areas of inflammation and cancer, warrants further investigation.

-

Fine-tuning pharmacokinetic properties: Modifications to the phenyl ring and other parts of the molecule can be explored to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-based drug design: High-resolution crystal structures of trans-4-phenyl-L-proline analogues in complex with their targets will provide valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective medicines for a range of diseases.

References

- Petrillo, E. W., Jr, et al. (1988). (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. Journal of Medicinal Chemistry, 31(6), 1150-1160.

- Kumar, R., & Singh, V. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 968104.

- Bhagwat, S. S., et al. (1992). 4-SUBSTITUTED PROLINE DERIVATIVES THAT INHIBIT ANGIOTENSIN CONVERTING ENZYME AND NEUTRAL ENDOPEPTIDASE 24.11. Bioorganic & Medicinal Chemistry Letters, 2(12), 2673-2676.

- Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (2025). Molecules, 30(4), 834.

- Process for the synthesis of fosinopril and intermediates thereof. (2010). Google Patents.

- Sandhiutami, N. M. D., et al. (2022). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN, 5(1), 1-6.

- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (2015). Google Patents.

- Process for the preparation of fosinopril and intermediates thereof. (2010). Google Patents.

- Akondi, K., et al. (2011). Proline derivatives used in this study. 1, L-proline; 2, 4-(R). Journal of Medicinal Chemistry, 54(18), 6265-6276.

- Process for producing trans-4-hydroxy-l-proline. (1995). Google Patents.

- Mukhlif, M. G., Hameed, A. S., & Algburi, F. S. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. AIP Conference Proceedings, 2834(1), 020022.

- Sandhiutami, N. M. D., et al. (2022). Potential Use of Some Indonesian Plants to Inhibits Angiotensin-converting Enzyme In Vitro. Open Access Macedonian Journal of Medical Sciences, 10(A), 1571-1576.

- A process for manufacture of fosinopril sodium. (2002). Google Patents.

- Sharma, M., et al. (1995). Synthesis of novel tetrapeptides as potential ACE inhibitors. Indian Journal of Chemistry-Section B, 34(6), 474-478.

- van der Veen, J. W., et al. (2003). Quantitative structure–activity relationship modeling of ACE-inhibitory peptides derived from milk proteins. Journal of Peptide Science, 9(10), 645-653.

- Chen, L., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(10), 3965-3978.

- A review of QSAR studies to predict activity of ACE peptide inhibitors. (2016). Current Drug Discovery Technologies, 13(3), 152-161.

- Hutt, O. E., & Kiefel, M. J. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1493-1496.

- Georgiadis, D., et al. (2004). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Current Organic Chemistry, 8(17), 1649-1681.

- Computational molecular modelling of proline derivatives as ACE inhibitors. (2023). Open Access Research Journal of Science and Technology, 08(02), 064–078.

-

Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal. Retrieved from [Link]

- Tanner, J. J., & Becker, D. F. (2025). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Cancers, 17(19), 4567.

- Meeks, K. R., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(52), 18316-18327.

- Mukhlif, M. G., Hameed, A. S., & Algburi, F. S. (2022). Design, Synthesis And Molecular Docking Of L-Prolinamide Containing Thiazolidine-4-One Ring System As(ACE Inhibitors). Natural Volatiles & Essential Oils, 8(4), 15390-15415.

- Viana, G. S. B., et al. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)

-

The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. (2017). J-Global. Retrieved from [Link]

- Adebayo, O. G., et al. (2022). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Molecular Graphics and Modelling, 115, 108234.

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 4. EP2264039A1 - Process for the preparation of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 5. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. scispace.com [scispace.com]

- 13. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. etflin.com [etflin.com]

Stereoselective Synthesis Pathways for 4-Phenylpyrrolidine-2-Carboxylic Acid: A Technical Whitepaper

Executive Summary & Chemical Significance

4-Phenylpyrrolidine-2-carboxylic acid (commonly known as 4-phenylproline) is a privileged chiral scaffold extensively utilized in medicinal chemistry and rational drug design. By introducing a bulky, lipophilic aryl group at the C4 position of the pyrrolidine ring, this non-natural amino acid significantly enhances the β-turn formation propensity of peptide sequences, providing exceptional conformational control through backbone rigidification (1)[1].

As a Senior Application Scientist, I frequently encounter this motif in the development of angiotensin-converting enzyme (ACE) inhibitors, AMPA receptor modulators, and potent dihydroisoxazole inhibitors of human Transglutaminase 2 (TG2) (2)[2]. Synthesizing this molecule requires rigorous stereochemical control to establish the correct relative and absolute configuration between the C2 carboxylic acid and the C4 phenyl group.

Strategic Disconnections & Mechanistic Pathways

Synthesizing 4-phenylproline with high diastereo- and enantioselectivity relies on three primary mechanistic pathways:

-

Pathway A: Chiral Pool Derivatization via Cross-Coupling (The Suzuki-Reduction Route) Starting from commercially available L-4-hydroxyproline, the C4 hydroxyl is oxidized to a ketone and subsequently converted to a vinyl triflate. A Suzuki-Miyaura cross-coupling with phenylboronic acid installs the aryl group, yielding a 4-phenyl-3,4-dehydroproline intermediate. The critical stereodefining step is the reduction of this olefin. Heterogeneous catalytic hydrogenation (e.g., Pd/C) delivers hydrogen from the less sterically hindered face, yielding the cis-diastereomer. Conversely, accessing the trans-diastereomer requires a single electron transfer (SET) reduction using dissolving metal conditions (Li/NH₃) (2)[2].

-

Pathway B: Friedel-Crafts Alkylation Direct arylation of a 4-substituted proline derivative (such as 4-chloro-L-proline) with benzene can be achieved using anhydrous aluminum chloride as a Lewis acid. This method proceeds via a C4 carbocation intermediate. While operationally scalable, it often results in a thermodynamic mixture of cis and trans isomers, necessitating rigorous fractional crystallization to isolate the pure (trans)-1-benzoyl-4-phenyl-L-proline (3)[3].

-

Pathway C: De Novo Synthesis via Garner's Aldehyde For highly specific stereoisomers not easily accessed via the chiral pool, de novo synthesis using Garner's aldehyde (derived from D-serine) provides a versatile chiral scaffold. This route relies on Wittig olefination and subsequent stereoselective hydrogenation to establish the pyrrolidine ring with complete absolute stereocontrol (4)[4].

Visualizing the Synthetic Workflow

Stereoselective synthesis of cis/trans-4-phenylproline via Suzuki coupling and reduction.

Quantitative Data: Yield and Stereoselectivity Comparison

The following table summarizes the efficiency and stereochemical outcomes of the primary synthetic routes discussed in the literature:

| Synthetic Route | Key Intermediate | Catalyst / Reagent | Major Product Stereochemistry | Yield (%) | Diastereomeric Ratio (dr) |

| Suzuki-Hydrogenation | Vinyl Triflate | Pd(PPh₃)₄ / Pd/C | cis-(2S,4R) | 78% | >95:5 |

| Suzuki-SET Reduction | Vinyl Triflate | Li / NH₃ | trans-(2S,4S) | 65% | 90:10 |

| Friedel-Crafts Alkylation | 4-Chloro-L-proline | AlCl₃ / Benzene | trans-(2S,4S) | 75% | Mixed (requires resolution) |

| Garner's Aldehyde Route | D-Serine derivative | Wittig / Raney Ni | trans-(2S,4S) | 72% | 86:14 |

Self-Validating Experimental Protocol: Suzuki Coupling & Diastereoselective Reduction

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of cis-4-phenylproline via the Suzuki-Hydrogenation route. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Phase 1: Synthesis of the Vinyl Triflate Intermediate

-

Procedure: To a solution of N-Boc-4-oxo-L-proline methyl ester in anhydrous THF at -78 °C, add KHMDS (1.1 eq) dropwise. Stir for 30 minutes, then add N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 eq).

-

Causality: KHMDS is selected as a bulky, non-nucleophilic base to ensure kinetically controlled enolate formation at -78 °C. This strictly prevents epimerization at the sensitive C2 stereocenter. Comins' reagent is preferred over triflic anhydride as it avoids the generation of highly acidic byproducts that could cleave the Boc protecting group.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting ketone is highly polar and stains strongly with KMnO₄. Successful enolization and trapping will yield a significantly less polar, UV-active spot. If the starting material persists, enolate formation was incomplete (likely due to moisture quenching the KHMDS).

Phase 2: Suzuki-Miyaura Cross-Coupling

-

Procedure: Degas a mixture of the vinyl triflate, phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (4:1). Heat to 80 °C for 4 hours.

-

Causality: The Pd(0) catalyst undergoes oxidative addition into the C-OTf bond. The aqueous base is critical; it coordinates with the phenylboronic acid to form a reactive boronate complex, significantly accelerating the transmetalation step. Dioxane is chosen for its miscibility with water and appropriate boiling point.

-

Self-Validation: The reaction mixture will transition from a pale yellow solution to a dark brown/black suspension as the reaction reaches completion and Pd(0) begins to aggregate. LC-MS analysis must show the disappearance of the triflate mass and the appearance of the [M+H]⁺ peak corresponding to the 4-phenyl-3,4-dehydroproline derivative.

Phase 3: Diastereoselective Hydrogenation (Accessing the cis-Isomer)

-

Procedure: Dissolve the coupled product in absolute ethanol. Add 10% Pd/C (10 wt%) and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite.

-

Causality: The bulky N-Boc and C2-methyl ester groups project outward, effectively shielding one face of the planar dehydroproline ring. The palladium surface is forced to coordinate and deliver hydrogen gas from the less sterically hindered face. This substrate-controlled facial selectivity exclusively yields the cis-diastereomer ((2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid) (2)[2].

-

Self-Validation: Analyze the crude product via ¹H NMR (500 MHz, CDCl₃). The critical validation marker is the coupling constant (

) between the C2 and C3 protons, as well as the C3 and C4 protons. A distinct NOESY correlation between the C2-proton and the C4-proton will definitively confirm the syn (cis) relationship. The absence of vinylic protons (~6.0 ppm) confirms complete reduction.

Conclusion

The synthesis of 4-phenylpyrrolidine-2-carboxylic acid demands rigorous stereochemical control. While traditional Friedel-Crafts methods offer scalability, they suffer from poor diastereoselectivity. The modern Suzuki-Miyaura cross-coupling approach, followed by substrate-directed hydrogenation or SET reduction, provides a highly reliable, self-validating pathway to access either the cis or trans isomer with exceptional enantiomeric purity. Drug development professionals must weigh the operational simplicity of catalytic hydrogenation against the cryogenic requirements of dissolving metal reductions when designing scale-up campaigns.

References

-

Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 , nih.gov, 2

-

US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives , Google Patents, 3

-

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid , smolecule.com, 1

-

Synthesis of Fmoc-Protected trams-4-Methylproline , aalto.fi,4

Sources

- 1. Buy (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid | 269078-71-9 [smolecule.com]

- 2. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]

- 4. acris.aalto.fi [acris.aalto.fi]

Bioactivity of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid containing peptides

Technical Guide: Bioactivity and Conformational Utility of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid in Peptide Design

Executive Summary

This technical guide analyzes the bioactivity, structural mechanics, and application of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (also known as trans-4-phenyl-D-proline) in peptide engineering. Unlike natural L-proline or its hydroxy-derivatives, this non-natural amino acid offers a dual mechanism of action: it enforces specific backbone geometries through steric locking while simultaneously providing a hydrophobic anchor for receptor interaction. This guide is designed for medicinal chemists and structural biologists seeking to optimize peptide potency, proteolytic stability, and selectivity.

Structural Identity & Stereochemistry

To effectively utilize this residue, one must first define its precise stereochemical nature relative to the natural amino acid pool.

-

IUPAC Name: (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid.

-

Common Nomenclature: trans-4-phenyl-D-proline.

-

Stereochemical Configuration:

Table 1: Comparative Stereochemistry of Proline Analogues

| Compound | C | C | Relative Stereochem | Primary Structural Utility |

| L-Proline | (S) | N/A | N/A | Natural turns, PPII helices |

| (2S,4R)-4-Hydroxyproline | (S) | (R) | trans | Collagen stability (H-bonding) |

| (2R,4S)-4-Phenylproline | (R) | (S) | trans | |

| (2S,4S)-4-Phenylproline | (S) | (S) | cis | Cis-amide promotion (rare) |

Conformational Mechanics

The bioactivity of peptides containing (2R,4S)-4-phenylproline is driven by its ability to "lock" the peptide backbone into specific conformations. This is achieved through two primary mechanisms: Ring Pucker Control and Amide Bond Restriction .

Steric Control of Ring Pucker

The pyrrolidine ring of proline exists in dynamic equilibrium between C

-

The "Pseudoequatorial" Rule: Bulky substituents (like a phenyl group) strongly prefer the pseudoequatorial position to minimize steric clash with the peptide backbone.

-

Resulting Pucker: For the (2R,4S) configuration (D-backbone, trans-substituent), placing the phenyl group in the pseudoequatorial position forces the ring into the C

-endo conformation. -

Impact on Backbone: The C

-endo pucker dictates specific

Cis/Trans Amide Bond Modulation

The steric bulk of the phenyl group destabilizes the cis-isomer of the preceding peptide bond (Xaa-Pro). Consequently, (2R,4S)-4-phenylproline strongly favors the trans-amide conformation (

Mechanism of Action Diagram

The following diagram illustrates the causal link between the chemical modification and the biological outcome.

Caption: Causal pathway linking the (2R,4S) stereochemistry to beta-turn induction and stability.

Bioactivity & Applications

Beta-Hairpin and Turn Mimetics

The (2R)-configuration (D-Pro) is a "privileged scaffold" for nucleating Type II'

-

Mechanism: When placed at the

position of a turn, the (2R) chirality allows the backbone to adopt positive -

Application: Stabilization of Gramicidin S analogues and cyclic peptide inhibitors.

Proteolytic Stability

Peptides containing (2R,4S)-4-phenylproline exhibit significantly extended half-lives in plasma.

-

Reasoning: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. The introduction of the D-isomer (2R) inhibits peptide bond cleavage at the N-terminal side of the proline residue.

-

Data: Studies on enkephalin analogues show that D-Pro substitution can increase half-life from minutes to hours.

Receptor Affinity Enhancement

The 4-phenyl group is not merely a passive steric lock; it actively engages in binding.

-

Hydrophobic Interactions: The phenyl ring can occupy hydrophobic pockets (e.g., S1' subsites of proteases) or engage in

stacking with aromatic residues (Phe, Trp, Tyr) in the target receptor. -

Case Study: In HCV NS5A inhibitors and certain GPCR ligands, the phenyl ring provides a critical anchor point that increases potency by 10-100 fold compared to unsubstituted proline.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

The (2R,4S)-4-phenylproline residue is typically introduced as an Fmoc-protected building block.

Protocol:

-

Reagent: Use Fmoc-(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid (commercially available).

-

Coupling:

-

Activator: HATU or DIC/Oxyma are recommended due to the steric bulk of the secondary amine.

-

Stoichiometry: Use 3-4 equivalents relative to resin loading.

-

Time: Double coupling (2 x 45 min) is advised to ensure complete reaction.

-

-

Deprotection: Standard 20% Piperidine in DMF. Note: Monitor the subsequent coupling closely, as the steric bulk of the phenyl-proline N-terminus can make the next amino acid coupling difficult.

-

Cleavage: Standard TFA/TIS/H2O cocktails (95:2.5:2.5). The phenyl ring is stable to standard acid cleavage conditions.

Validation of Conformational Lock (NMR)

To verify the induction of the desired conformation:

-

NOESY NMR: Look for strong

cross-peaks (characteristic of trans-amide) and specific inter-residue NOEs indicating a turn (e.g., -

CD Spectroscopy: A Type II'

-turn typically shows a maximum at ~205 nm and a minimum at ~220 nm (distinct from the random coil or

References

-

PubChem. (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2. National Library of Medicine. Available at: [Link]

-

Raines, R. T., et al. (2016).[1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab / NIH. Available at: [Link]

-

ResearchGate. Conformation and Morphology of 4-(NH2/OH)-Substituted L/D-Prolyl Polypeptides. Available at: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Step-by-Step Methodologies, and Stereochemical Control

Introduction & Mechanistic Rationale

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (also known as trans-4-phenyl-D-proline) is a highly privileged chiral scaffold. Its unique rigidified structure and specific stereochemistry make it an essential building block in the design of potent pharmaceuticals, including brain-penetrant HDAC2 inhibitors[1] and specific dihydroisoxazole inhibitors of human Transglutaminase 2[2].

Achieving the (2R,4S) configuration presents a specific synthetic challenge: the C2 carboxylate and C4 phenyl group must be positioned trans to one another. Standard catalytic hydrogenation of 3,4-dehydroproline intermediates typically delivers hydrogen from the less sterically hindered face, yielding the undesired cis isomer[1]. To bypass this, process chemists rely on two orthogonal strategies:

-

Chiral Pool Synthesis via Single-Electron Transfer (SET): Starting from naturally derived trans-4-hydroxy-D-proline, the stereocenter at C2 is preserved. The C4 position is functionalized via an enol triflate and Suzuki coupling[1]. Crucially, a dissolving metal reduction (Li/NH_3) is employed to thermodynamically favor the trans configuration.

-

De Novo Asymmetric 1,3-Dipolar Cycloaddition: A highly convergent approach utilizing a metallo-azomethine ylide. Chiral silver(I) or copper(I) complexes dictate the facial approach of the dipolarophile, locking in the (2R,4S) stereocenters in a single step.

Pathway Visualization

Figure 1: Orthogonal synthetic pathways for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key performance metrics of the two primary synthetic routes, aiding in route selection based on project needs (e.g., library generation vs. process scale-up).

| Parameter | Protocol A: Chiral Pool (Enol Triflate) | Protocol B: Asymmetric Cycloaddition |

| Starting Material | trans-4-Hydroxy-D-proline | Glycine imino ester & Styrene deriv. |

| Overall Yield | 40–50% (over 5 steps) | 60–75% (over 3 steps) |

| Diastereomeric Ratio (dr) | ~9:1 (trans:cis) | >95:5 |

| Enantiomeric Excess (ee) | >99% (Chiral pool derived) | 92–98% (Catalyst dependent) |

| Primary Challenge | Cryogenic Li/NH_3 handling at scale | High cost of chiral ligands |

| Best Suited For | Process Chemistry & Scale-up | Medicinal Chemistry & SAR Libraries |

Experimental Protocols

Protocol A: Chiral Pool Synthesis via Enol Triflate Cross-Coupling

This sequence leverages the intrinsic chirality of D-proline and utilizes a thermodynamic reduction to set the C4 stereocenter.

Step 1: Oxidation to 4-Oxoproline

-

Dissolve (2R,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous CH_2Cl_2 (0.2 M).

-

Cool to 0 °C and add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise.

-

Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated aqueous Na_2S_2O_3 and NaHCO_3.

-

Causality & Insight: DMP is strictly preferred over Swern oxidation for bench-scale synthesis. Swern conditions require strongly basic amines (e.g., Et_3N) which can cause epimerization at the highly labile C2 alpha-proton, compromising the (2R) configuration.

Step 2: Enol Triflate Formation

-

Cool a solution of the 4-oxoproline derivative in anhydrous THF to -78 °C.

-

Add KHMDS (0.5 M in toluene, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete kinetic enolization.

-

Add Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide, 1.2 eq) dissolved in THF.

-

Causality & Insight: Comins' reagent is utilized instead of triflic anhydride (Tf_2O). Tf_2O is overly aggressive and can degrade the Boc protecting group or lead to unselective side reactions. Comins' reagent provides the enol triflate cleanly and in high yield[1].

Step 3: Suzuki-Miyaura Cross-Coupling

-

Degas a mixture of the enol triflate (1.0 eq), phenylboronic acid (1.2 eq), K_2CO_3 (2.0 eq), and Pd(PPh_3)_4 (5 mol%) in a 4:1 Toluene/H_2O mixture.

-

Heat at 80 °C for 4 hours under an argon atmosphere.

-

Causality & Insight: The aqueous biphasic system ensures the complete dissolution of the inorganic base, which drastically accelerates the transmetalation step of the palladium catalytic cycle.

Step 4: Stereoselective Dissolving Metal Reduction

-

Condense liquid ammonia (NH_3) in a 3-neck flask at -78 °C.

-

Add freshly cut lithium wire until a persistent deep blue color is observed (indicating solvated electrons).

-

Slowly add the 4-phenyl-3,4-dehydroproline intermediate dissolved in THF. Stir for 30 minutes, then quench with solid NH_4Cl.

-

Causality & Insight: This is the critical stereodefining step. Catalytic hydrogenation (e.g., Pd/C, H_2) would deliver hydrogen from the less sterically hindered face, yielding the undesired cis-(2R,4R) isomer. The Li/NH_3 single-electron transfer (SET) reduction generates a radical anion that undergoes thermodynamic protonation, strongly favoring the trans-(2R,4S) configuration (typically yielding a 9:1 trans:cis ratio).

Step 5: Global Deprotection

-

Treat the crude product with 4M HCl in dioxane/water (10:1) at 50 °C for 4 hours.

-

Lyophilize to yield (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride.

Protocol B: De Novo Asymmetric 1,3-Dipolar Cycloaddition

This protocol is ideal for generating diverse libraries of 4-substituted prolines by varying the dipolarophile.

Step 1: Azomethine Ylide Formation

-

Condense glycine methyl ester hydrochloride (1.0 eq) with benzaldehyde (1.0 eq) in CH_2Cl_2 in the presence of anhydrous MgSO_4 and Et_3N.

-

Filter and concentrate to yield the imino ester quantitatively.

Step 2: Catalytic Asymmetric Cycloaddition

-

In a flame-dried Schlenk flask, combine AgOAc (5 mol%) and the chiral ligand (R)-TF-BiphamPhos (5.5 mol%) in anhydrous THF. Stir for 30 minutes to pre-form the catalyst complex.

-

Add the imino ester (1.0 eq), styrene (1.5 eq), and DIPEA (10 mol%).

-

Stir at -20 °C for 24–48 hours.

-

Causality & Insight: The Ag(I) metal center coordinates to the imino ester, significantly increasing the acidity of the alpha-proton. This allows a mild base (DIPEA) to generate the metallo-azomethine ylide. The bulky chiral ligand effectively shields one face of the ylide, forcing the styrene dipolarophile to approach from the opposite face. This highly ordered transition state locks in the (2R,4S) stereocenters with >95% ee.

References

-

Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor. National Institutes of Health (NIH).

-

Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. ACS Publications.

-

Targets in Heterocyclic Systems - Chemistry and Properties. Società Chimica Italiana.

-

Amino Group Chemistry: From Synthesis to the Life Sciences. EPDF.

Sources

Scalable manufacturing process for (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Executive Summary

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (often referred to as trans-4-phenyl-D-proline) is a high-value chiral non-proteinogenic amino acid. It serves as a critical pharmacophore in the synthesis of Neprilysin (NEP) inhibitors (e.g., intermediates for Sacubitril/Entresto® analogs) and other cardiovascular or neurological therapeutic agents.

This Application Note details a scalable, robust manufacturing protocol designed to transition from gram-scale medicinal chemistry to kilogram-scale process development. The selected route prioritizes atom economy , stereochemical fidelity (>99% de/ee), and safety by utilizing an asymmetric hydrogenation strategy that avoids the high waste streams associated with classical resolution.

Process Chemistry Strategy

Route Selection Logic

Two primary routes were evaluated for scalability:

-

Classical Resolution: Synthesis of racemic trans-4-phenylproline followed by resolution with chiral acids (e.g., L-tartaric acid).

-

Drawback: Max theoretical yield is 50% (without dynamic kinetic resolution), high solvent usage, and labor-intensive crystallization cycles.

-

-

Asymmetric Hydrogenation (Selected Route): Catalytic hydrogenation of a 4-phenyl-pyrrole-2-carboxylic acid derivative or a 3,4-dehydropyrroline precursor.

Stereochemical Definition

-

Target: (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid.[1][5][6][7]

-

Configuration: trans-relationship between the C2-Carboxylate and C4-Phenyl group.

-

Note: The (2R,4S) absolute configuration corresponds to the D-proline backbone. (Contrast with (2S,4R), which is the L-proline analog found in natural hydroxyproline derivatives).

Detailed Manufacturing Protocol

Synthetic Pathway Visualization

Caption: Figure 1. Streamlined asymmetric hydrogenation pathway for the synthesis of (2R,4S)-4-phenylproline.

Step-by-Step Protocol

Phase A: Precursor Preparation (N-Boc Protection) Rationale: Hydrogenation of the free pyrrole acid is sluggish and prone to poisoning the catalyst. The N-Boc methyl ester is the optimal substrate for stereocontrol.

-

Charge a glass-lined reactor with 4-phenyl-pyrrole-2-carboxylic acid methyl ester (1.0 equiv).

-

Add solvent: Acetonitrile (MeCN) (10 vol) or Tetrahydrofuran (THF) .

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at 25°C for 4-6 hours until HPLC indicates <1% starting material.

-

Workup: Solvent swap to Ethyl Acetate, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Isolate: Concentrate to yield N-Boc-4-phenyl-pyrrole-2-carboxylic acid methyl ester .

Phase B: Asymmetric Hydrogenation (Critical Step) Rationale: This step establishes the (2R,4S) stereocenters. The choice of the chiral ligand dictates the absolute configuration.

-

Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

-

Substrate: Dissolve the N-Boc precursor (from Phase A) in Methanol (MeOH) (degassed, 5-8 vol).

-

Catalyst Preparation: In a glovebox or under Argon, prepare the catalyst complex.

-

Recommended System:[Rh(COD)₂]BF₄ + (S,S)-Ph-BPE or (S)-Binap .

-

Note: To obtain the (2R) backbone (D-series), use the ligand enantiomer that induces (R)-selectivity at C2. (Screening required: typically (S)-ligands for D-series in this scaffold).

-

Loading: S/C ratio 1000:1 to 2000:1.

-

-

Reaction:

-

Pressurize reactor to 30-50 bar H₂ .

-

Heat to 40-50°C .

-

Stir vigorously (mass transfer limited) for 12-24 hours.

-

-

Monitoring: Check H₂ uptake curve. Confirm conversion by HPLC.

-

Target: >98% Conversion, >95% de (cis/trans ratio), >98% ee.

-

-

Workup: Vent H₂. Filter catalyst through Celite or an activated carbon cartridge (scavenger). Concentrate filtrate.

Phase C: Hydrolysis and Isolation

-

Dissolve the hydrogenated ester in THF/Water (1:1) .

-

Add LiOH·H₂O (2.5 equiv).

-

Stir at 20-25°C for 3 hours (saponification).

-

pH Adjustment: Acidify carefully with 1M HCl to pH ~3-4 to precipitate the free acid (or extract if N-Boc is retained).

-

Crystallization:

-

If N-Boc product is desired: Crystallize from Ethyl Acetate/Heptane .

-

If Free Amino Acid is desired: Deprotect with TFA/DCM or HCl/Dioxane , then crystallize the HCl salt from iPrOH/MTBE .

-

Critical Quality Attributes (CQAs) & Data Specifications

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity (HPLC) | ≥ 98.5% | Reverse Phase C18, UV 210 nm |

| Chiral Purity (ee) | ≥ 99.0% | Chiral HPLC (e.g., Chiralpak AD-H or IC) |

| Diastereomeric Ratio (dr) | ≥ 99:1 (trans:cis) | 1H NMR / HPLC |

| Residual Solvent | < ICH Limits (e.g., MeOH < 3000 ppm) | GC-HS |

| Heavy Metals (Rh) | < 10 ppm | ICP-MS |

Safety & Scale-Up Considerations

Process Safety (Hazards)

-

Hydrogenation: High-pressure H₂ presents an explosion hazard. Ensure reactor grounding, leak testing, and use of rupture discs.

-

Catalyst Handling: Organometallic catalysts can be pyrophoric or sensitizers. Handle under inert atmosphere.

-

Exotherms: The hydrogenation is exothermic. Control dosing or temperature ramp rates carefully.

Scale-Up Workflow

Caption: Figure 2. Unit operation workflow for the kilogram-scale production of (2R,4S)-4-phenylproline.

References

-

Sacubitril Synthesis & Intermediates

- Title: Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696.

- Source: Kleinbeck, F., et al. J. Org. Chem.2020, 85, 6844–6853.

-

URL:[Link]

-

Asymmetric Hydrogenation of Pyrroles

- Title: Highly Enantioselective Hydrogenation of Pyrroles C

- Source: Kuwano, R., et al. J. Am. Chem. Soc.2000, 122, 7614.

-

URL:[Link]

-

Stereochemical Data & Properties

-

Alternative Resolution Routes

-

Title: Synthesis of Enantiomerically Pure 4-Substituted Prolines.[8]

- Source:Tetrahedron: Asymmetry2005, 16, 1000-1015. (General methodology reference).

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2 | CID 56845333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

Fmoc protection of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid for solid-phase synthesis

Application Note: High-Fidelity Fmoc Protection of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid for SPPS

Strategic Overview

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (often referred to as trans-4-phenylproline) is a conformationally constrained proline analogue. In medicinal chemistry, it is a high-value scaffold used to lock peptide backbone conformations, enhance proteolytic stability, and probe hydrophobic pockets in GPCRs and protease inhibitors (e.g., HCV NS3/4A inhibitors).

For Solid-Phase Peptide Synthesis (SPPS), the quality of the N-terminal protection is non-negotiable. While standard Fmoc protection protocols exist, this specific substrate presents unique challenges:

-

Steric Bulk: The C4-phenyl group increases steric hindrance, potentially slowing down reaction kinetics compared to native proline.

-

Hydrophobicity: The phenyl ring significantly reduces water solubility, necessitating a carefully balanced solvent system to prevent precipitation of the free amino acid before reaction.

-

Secondary Amine Nucleophilicity: Like all prolines, the secondary amine is highly nucleophilic but prone to forming "Fmoc-dipeptides" (Fmoc-AA-AA-OH) if highly reactive reagents like Fmoc-Cl are used without strict control.

This guide details a self-validating protocol using Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester). We prioritize Fmoc-OSu over Fmoc-Cl to eliminate the formation of dipeptide impurities and minimize racemization risks, ensuring the optical purity required for clinical candidates.

Critical Material Attributes (CMA)

| Attribute | Specification | Rationale |

| Substrate | (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid | Starting material must be >98% ee to ensure final peptide integrity.[1] |

| Reagent | Fmoc-OSu (0.98 - 1.1 eq) | Preferred over Fmoc-Cl. Slower reactivity prevents oligomerization. |

| Base | NaHCO₃ or Na₂CO₃ | Maintains pH 9–10. Stronger bases (NaOH) risk racemization at Cα. |

| Solvent | 1,4-Dioxane / Water (1:1 v/v) | Critical: Dioxane is required to solvate the hydrophobic phenyl ring. Acetone is a viable alternative but Dioxane offers better stability. |

Protocol: Fmoc Protection Workflow

Reaction Diagram (Mechanism & Flow)

Figure 1: Reaction logic for the Fmoc protection of secondary amines using Fmoc-OSu.

Step-by-Step Methodology

Reagents:

-

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (1.0 eq, e.g., 5.0 g)

-

Fmoc-OSu (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Water (HPLC grade)

-

1,4-Dioxane (ACS grade)

-

HCl (1N and 6N)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Solubilization & pH Adjustment:

-

In a round-bottom flask, dissolve 5.0 g of the amino acid and 5.5 g of NaHCO₃ (2.5 eq) in 50 mL of Water .

-

Observation Check: The solution may be cloudy due to the phenyl ring.

-

Add 50 mL of 1,4-Dioxane . The mixture should become clear. If turbidity persists, add more Dioxane dropwise until clear.

-

Why: The secondary amine must be unprotonated to act as a nucleophile. The organic co-solvent ensures the hydrophobic substrate is accessible to the Fmoc reagent.

-

-

Reagent Addition:

-

Cool the solution to 0°C (ice bath).

-

Dissolve Fmoc-OSu (1.1 eq) in a minimal amount of Dioxane (approx. 10-15 mL).

-

Add the Fmoc-OSu solution dropwise to the reaction mixture over 30 minutes.

-

Control: Maintain temperature <5°C during addition to suppress side reactions.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir vigorously for 12–18 hours.

-

TLC Monitoring: Use EtOAc/Hexane (1:1) or MeOH/DCM (1:9). The free amino acid will stay at the baseline; the Fmoc-product will have an Rf ~0.3–0.5 (UV active).

-

-

Work-up (The "Back-Extraction" Method):

-

Step A (Remove Impurities): Dilute the reaction mixture with water (100 mL). Extract with Diethyl Ether or EtOAc (2 x 50 mL).

-

Crucial: Discard this organic layer! It contains unreacted Fmoc-OSu and Fmoc-byproducts (e.g., Fmoc-dimer). The product is in the aqueous phase (as the carboxylate salt).

-

-

Step B (Acidification): Cool the aqueous phase to 0°C. Slowly acidify to pH 1–2 using 1N HCl (use 6N if volume is large, but add slowly).

-

Observation: The product will precipitate as a white/off-white solid or oil.

-

-

Step C (Isolation): Extract the acidified aqueous layer with EtOAc (3 x 100 mL).

-

Step D (Drying): Combine organic layers, wash with Brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Step E (Concentration): Evaporate the solvent under reduced pressure.

-

-

Purification (Crystallization):

-

The crude oil often solidifies upon standing.

-

Recrystallize from EtOAc/Hexane or DCM/Ether .

-

Target Yield: 85–95%.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Once protected, Fmoc-(2R,4S)-Ph-Pro-OH behaves differently from standard amino acids due to its steric bulk.

Resin Loading (First Amino Acid)

-

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Why: 2-CTC resin allows loading under very mild basic conditions (DIPEA), minimizing the risk of racemization which is higher for proline derivatives during esterification.

-

Protocol: Dissolve Fmoc-AA (1.2 eq relative to resin capacity) in DCM with DIPEA (4 eq). Add to resin.[2][3] Rock for 2 hours. Cap unreacted sites with MeOH/DIPEA.

Coupling Cycles (Chain Elongation)

The phenyl ring at C4 shields the secondary amine, making acylation difficult. Standard DIC/HOBt coupling may be insufficient.

| Parameter | Recommendation | Rationale |

| Activator | HATU / HOAt | HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt for sterically hindered amines. |

| Base | TMP (2,4,6-Trimethylpyridine) or DIPEA | Collidine (TMP) is often better for hindered couplings to prevent racemization. |

| Time | Double Coupling (2 x 45 min) | Ensure complete conversion. Monitor with Chloranil test (not Kaiser test, as Pro is a secondary amine). |

| Deprotection | 20% Piperidine in DMF | Standard conditions apply. |

SPPS Workflow Diagram

Figure 2: SPPS Cycle specific to hindered proline analogues. Note the use of the Chloranil test instead of Kaiser.

Troubleshooting & Quality Control

-

Issue: Low Yield during Protection.

-

Cause: pH dropped below 8.5 during reaction.

-

Fix: Monitor pH periodically. Add more Na₂CO₃ if necessary. The reaction produces N-hydroxysuccinimide (acidic), consuming base.

-

-

Issue: Difficulty Dissolving in SPPS.

-

Cause: High hydrophobicity of the phenyl-proline.

-

Fix: Use NMP (N-methylpyrrolidone) or a DMF/DCM mixture instead of pure DMF for the coupling solution.

-

-

QC Specification:

-

HPLC: >98% purity (254 nm).

-

Mass Spec: [M+H]+ = 414.2 (calc).

-

Chiral Purity: Essential. Racemization at C2 is possible if activation is too aggressive. Verify with Chiral HPLC if the final peptide shows bioactivity loss.

-

References

-

BenchChem. (2025).[4][5] A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. Retrieved from

-

Sigma-Aldrich. (n.d.). (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid Product Data. Retrieved from

-